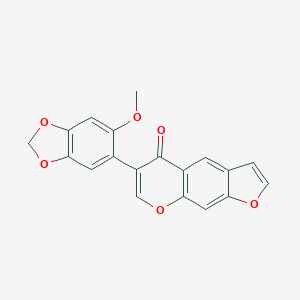
Dehydroneotenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydroneotenone is a natural compound that belongs to the family of sesquiterpenoids. It is a yellowish-brown, oily liquid with a characteristic odor. Dehydroneotenone has been found in various plant species, including tobacco, and has been the subject of extensive scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Immunomodulatory Effects
Dehydroneotenone, or dehydroepiandrosterone (DHEA), has shown immunomodulatory effects. A study by Casson et al. (1993) found that DHEA supplementation in postmenopausal women modulated immune function, including changes in T-cell populations and natural killer cell cytotoxicity, potentially due to its antioncogenic effects (Casson et al., 1993).
Improvement in Well-being and Sexuality
Arlt et al. (1999) demonstrated that DHEA replacement in women with adrenal insufficiency significantly improved overall well-being, depression, anxiety scores, and aspects of sexuality (Arlt et al., 1999).
Potential in Treating Depression
Peixoto et al. (2014) reviewed the use of DHEA in treating depression and depressive symptoms, noting significant improvements in patients with depression and improvements in depressive symptoms in other conditions (Peixoto et al., 2014).
Role in Protein Interactions
Research by Fraser et al. (2010) highlighted the role of dehydrons, a type of defectively packed hydrogen bond involving DHEA, in protein-ligand interactions, important in pharmaceutical compound reengineering (Fraser et al., 2010).
Impact on Pulmonary Function
Oka et al. (2007) found that DHEA could inhibit hypoxic pulmonary hypertension, potentially through the upregulation of pulmonary artery soluble guanylate cyclase, enhancing pulmonary artery vasodilator responsiveness (Oka et al., 2007).
Propiedades
Número CAS |
1242-81-5 |
|---|---|
Nombre del producto |
Dehydroneotenone |
Fórmula molecular |
C19H12O6 |
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
6-(6-methoxy-1,3-benzodioxol-5-yl)furo[3,2-g]chromen-5-one |
InChI |
InChI=1S/C19H12O6/c1-21-15-7-18-17(24-9-25-18)5-11(15)13-8-23-16-6-14-10(2-3-22-14)4-12(16)19(13)20/h2-8H,9H2,1H3 |
Clave InChI |
HTTTWVGBBAOUEM-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1C3=COC4=C(C3=O)C=C5C=COC5=C4)OCO2 |
SMILES canónico |
COC1=CC2=C(C=C1C3=COC4=C(C3=O)C=C5C=COC5=C4)OCO2 |
melting_point |
240-241°C |
Otros números CAS |
1242-81-5 |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



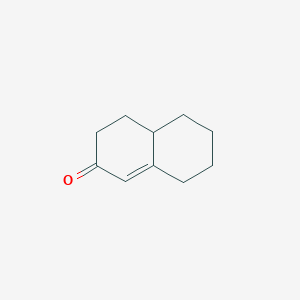
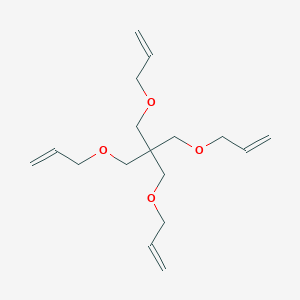
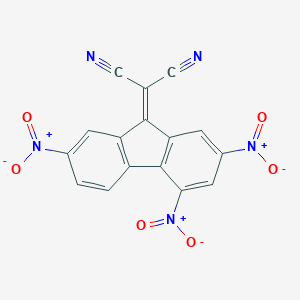
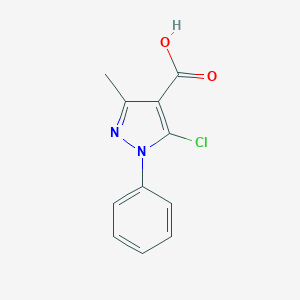
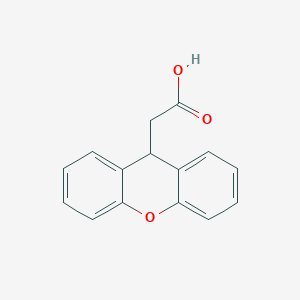
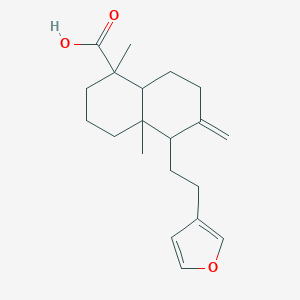
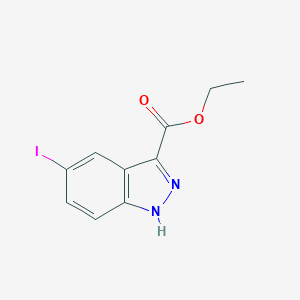
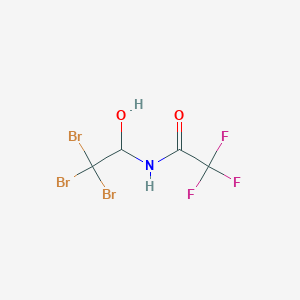
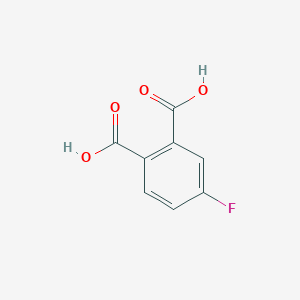
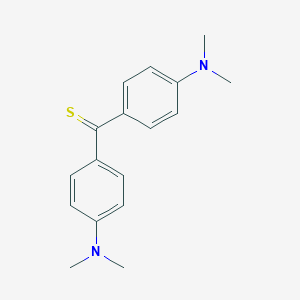
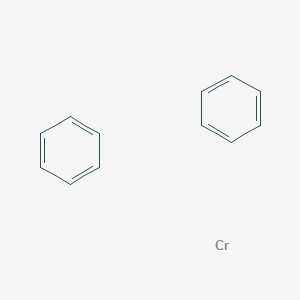
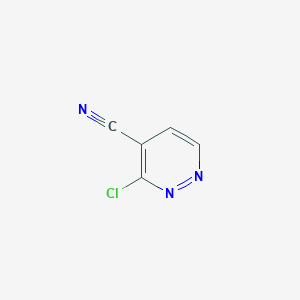
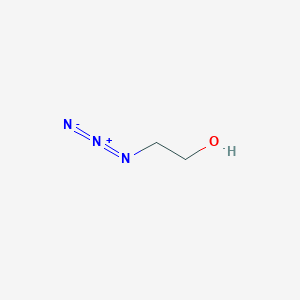
![2-Methylbenzo[b]thiophene](/img/structure/B72938.png)